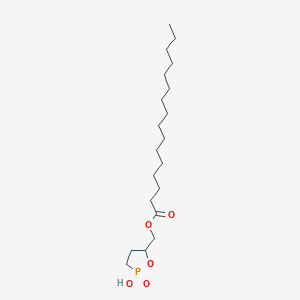

Palmitoyl-3-carbacyclisches Phosphatidsäure

Übersicht

Beschreibung

Palmitoyl-3-carbacyclisches Phosphatidsäure ist eine palmitoylierte Carba-ähnliche Cyclophosphatidsäure und ein Analogon von Lysophosphatidsäure. Diese Verbindung weist im Vergleich zu Lysophosphatidsäure unterschiedliche biologische Aktivitäten auf, einschließlich der Hemmung der RhoA-Aktivierung und der Melanomzellmigration .

Wissenschaftliche Forschungsanwendungen

Palmitoyl 3-carbacyclic phosphatidic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cyclic phosphatidic acids. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in inhibiting cancer cell migration and metastasis. Additionally, it is used in the development of new drugs and treatments for various diseases .

Wirkmechanismus

Target of Action

Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA) is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA) . The primary target of 3-ccPA is RhoA , a small GTPase . RhoA plays a crucial role in various cellular processes, including cell migration .

Mode of Action

3-ccPA interacts with its target, RhoA, by inhibiting its activation . This inhibition results in the suppression of melanoma cell migration . It’s worth noting that 3-ccPA has distinct biological activities compared to LPA .

Biochemical Pathways

The inhibition of RhoA activation by 3-ccPA affects the RhoA signaling pathway . This pathway is involved in the regulation of the cytoskeleton, which is crucial for cell migration . Therefore, the inhibition of RhoA disrupts this pathway, leading to the suppression of melanoma cell migration .

Result of Action

The inhibition of RhoA activation by 3-ccPA leads to the suppression of melanoma cell migration . This has been demonstrated in a B16-F0 xenograft mouse model, where 3-ccPA effectively inhibited experimental lung metastasis and reduced the number of tumor nodules .

Biochemische Analyse

Biochemical Properties

Palmitoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activation of RhoA, a small GTPase that regulates the actin cytoskeleton in cells . This inhibition can affect the migration of melanoma cells .

Cellular Effects

Palmitoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of RhoA . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl 3-carbacyclic Phosphatidic Acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of RhoA, which can lead to changes in gene expression and cellular metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Palmitoyl-3-carbacyclisches Phosphatidsäure wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Veresterung von Palmitinsäure mit einem cyclischen Phosphatidsäurederivat beinhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Palmitoyl-3-carbacyclischem Phosphatidsäure umfasst die chemische Großsynthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Palmitoyl-3-carbacyclisches Phosphatidsäure durchläuft verschiedene chemische Reaktionen, darunter Veresterung, Hydrolyse und Oxidation. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Palmitoyl-3-carbacyclischem Phosphatidsäure verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Oxidationsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von Palmitoyl-3-carbacyclischem Phosphatidsäure gebildeten Produkte umfassen verschiedene Derivate mit verbesserten biologischen Aktivitäten, wie z. B. eine erhöhte Hemmung der RhoA-Aktivierung und der Melanomzellmigration .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung für die Untersuchung der Eigenschaften und Reaktionen von cyclischen Phosphatidsäuren verwendet. In Biologie und Medizin wird es wegen seiner möglichen therapeutischen Wirkungen untersucht, insbesondere bei der Hemmung der Migration und Metastasierung von Krebszellen. Darüber hinaus wird es bei der Entwicklung neuer Medikamente und Behandlungen für verschiedene Krankheiten eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Palmitoyl-3-carbacyclischem Phosphatidsäure beinhaltet die Hemmung der RhoA-Aktivierung, die eine entscheidende Rolle bei der Zellmigration und Metastasierung spielt. Durch die Hemmung der RhoA-Aktivierung reduziert diese Verbindung effektiv die Migration und Invasion von Melanomzellen. Die beteiligten molekularen Ziele und Pfade umfassen den RhoA-Signalweg und seine nachgeschalteten Effektoren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Palmitoyl-3-carbacyclischem Phosphatidsäure umfassen andere cyclische Phosphatidsäurederivate und Lysophosphatidsäureanaloga. Diese Verbindungen teilen ähnliche strukturelle Merkmale und biologische Aktivitäten .

Einzigartigkeit: Was Palmitoyl-3-carbacyclisches Phosphatidsäure von anderen ähnlichen Verbindungen abhebt, ist seine verbesserte Fähigkeit, die RhoA-Aktivierung und die Melanomzellmigration zu hemmen. Diese einzigartige Eigenschaft macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNWYINJKCNEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436485 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476310-22-2 | |

| Record name | AGN-PC-0N03WG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

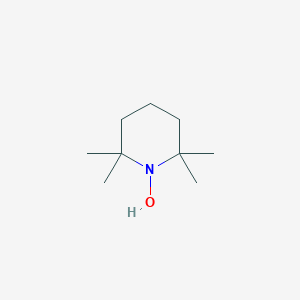

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)